KNK423

Description

Properties

IUPAC Name |

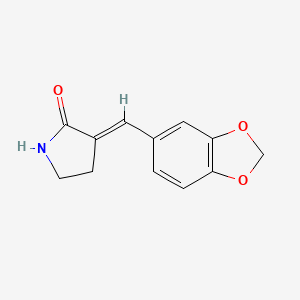

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KNK437: A Pan-Inhibitor of Heat Shock Proteins - A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KNK437 is a benzylidene lactam compound that functions as a potent pan-inhibitor of heat shock proteins (HSPs), demonstrating significant potential in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the mechanism of action of KNK437, with a particular focus on its effects on Heat Shock Proteins (HSPs). KNK437 exerts its primary effect by inhibiting the induction of various HSPs, including HSP105, HSP70, HSP40, and HSP27, at the transcriptional level. The core of its mechanism lies in the suppression of the Heat Shock Factor 1 (HSF1) pathway. This guide will detail the molecular interactions, summarize quantitative data on its inhibitory effects, provide comprehensive experimental protocols for studying its activity, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the HSF1 Pathway

KNK437's primary mechanism of action is the inhibition of the heat shock response by targeting the master transcriptional regulator, Heat Shock Factor 1 (HSF1). Under cellular stress, HSF1 is activated, trimerizes, and translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. KNK437 intervenes in this critical pathway.[1][2][3]

Specifically, KNK437 has been shown to:

-

Inhibit the activation of HSF1: It prevents the stress-induced activation of the HSF1 monomer.[1]

-

Block the interaction of HSF1 with HSE: By interfering with the binding of activated HSF1 to the HSE in the DNA, KNK437 effectively halts the transcription of HSP genes.[1]

Notably, studies indicate that KNK437 does not affect the phosphorylation of HSF1, suggesting a distinct mechanism from other HSF1-pathway inhibitors.[1]

Downstream Effects on Heat Shock Proteins

As a direct consequence of HSF1 pathway inhibition, KNK437 dose-dependently suppresses the induction of a broad range of HSPs. This pan-inhibitory effect is crucial to its therapeutic potential, as multiple HSPs are often overexpressed in cancer cells, contributing to tumor survival, proliferation, and resistance to therapy.

The primary HSPs affected by KNK437 include:

-

HSP105, HSP70, and HSP40: KNK437 inhibits the induction of these major HSPs in various cancer cell lines, including human colon carcinoma cells.[4] The inhibition of heat-inducible HSP70 occurs at the mRNA level.[4]

-

HSP27: KNK437 has been shown to dramatically reduce the expression of HSP27 in pancreatic cancer cells, which is significant as HSP27 is implicated in chemoresistance.[5][6]

Quantitative Data on KNK437 Activity

The inhibitory effects of KNK437 on HSP induction and related cellular processes have been quantified in numerous studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of KNK437 in Cancer Cell Lines

| Cell Line | Cancer Type | KNK437 Concentration | Observed Effect | Reference |

| COLO 320DM | Human Colon Carcinoma | 0-200 µM | Dose-dependent inhibition of thermotolerance and induction of HSP105, HSP70, and HSP40. | [4][7] |

| HeLa S3 | Human Cervical Carcinoma | 100, 200 µM | Inhibition of thermotolerance. | [7] |

| KLM1-R | Gemcitabine-resistant Pancreatic Cancer | 50, 100 µM | Dramatic reduction in HSP27 expression. | [5][6] |

| H1650 | Non-Small Cell Lung Cancer | 6.25, 12.5, 25, 50 µM | Dose-dependent suppression of NSCLC cell proliferation and induction of cell cycle arrest and apoptosis. Altered expression of HSF1 and its downstream target genes. | [8] |

| PC-3, LNCaP | Prostate Cancer | Not specified | Decreased heat-induced accumulation of Hsp70 mRNA and protein. | [9] |

Table 2: In Vivo Efficacy of KNK437

| Animal Model | Tumor Type | KNK437 Dosage | Observed Effect | Reference |

| CD-1 (ICR) mice | Tumor-free | 62.5-400 mg/kg | Recovery of bodyweight losses, indicating low toxicity. | [7] |

| C3H/He mice | SCC VII transplantable tumor | 200 mg/kg (i.p.) | No antitumor effect alone, but enhanced the antitumor effects of fractionated heat treatment. Inhibited Hsp72 synthesis. | [10] |

Key Signaling Pathways Influenced by KNK437

Beyond the direct inhibition of the HSF1 pathway, KNK437 has been shown to modulate other critical signaling pathways involved in cancer cell survival and radioresistance.

Inhibition of AKT and HIF-1α Pathways

In hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) plays a crucial role in tumor survival and resistance to radiation therapy. KNK437 has been demonstrated to abrogate the accumulation of HIF-1α in hypoxic cancer cells.[11] This effect is, at least in part, mediated through the inhibition of the AKT signaling pathway, which is known to modulate the translation of HIF-1α mRNA.[11][12][13][14][15] By targeting both the AKT and HIF-1α pathways, KNK437 acts as an effective radiosensitizer.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of KNK437.

Western Blot Analysis for HSP Expression

Objective: To qualitatively and semi-quantitatively measure the protein levels of specific HSPs in cells treated with KNK437.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., COLO 320DM, KLM1-R) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of KNK437 (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

For studies involving stress induction, apply the stressor (e.g., heat shock at 42-45°C for a defined period) during the final hours of KNK437 treatment.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate percentage for the target HSP.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target HSP (e.g., anti-HSP70, anti-HSP27) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Luciferase Reporter Assay for HSF1 Activity

Objective: To quantitatively measure the transcriptional activity of HSF1 in response to stress and KNK437 treatment.

Protocol:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing an HSE-driven promoter and a Renilla luciferase control plasmid (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with KNK437 at various concentrations.

-

Induce stress (e.g., heat shock) as required for the experiment.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase units (RLU) or fold change compared to the untreated control.

-

Thermotolerance Assay

Objective: To assess the ability of KNK437 to inhibit the acquisition of thermotolerance in cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in culture plates and allow them to attach and grow.

-

-

Induction of Thermotolerance:

-

Expose the cells to a sub-lethal heat shock (e.g., 42-43°C for 1-2 hours) to induce thermotolerance.

-

Allow the cells to recover at 37°C for a period (e.g., 6-8 hours) to allow for the expression of HSPs.

-

-

KNK437 Treatment:

-

Treat the cells with KNK437 before, during, or after the initial heat shock, depending on the experimental design.

-

-

Lethal Heat Shock:

-

Subject the cells to a subsequent lethal heat shock (e.g., 45°C for 30-60 minutes).

-

-

Cell Viability Assessment:

-

Assess cell viability using a suitable method, such as a colony formation assay or an MTT assay, to determine the surviving fraction of cells.

-

-

Data Analysis:

-

Compare the survival rates of cells treated with KNK437 to those of untreated controls to determine the extent of thermotolerance inhibition.

-

Logical Relationships in KNK437's Mechanism of Action

The following diagram illustrates the logical flow of events in KNK437's mechanism of action, from the initial stimulus to the final cellular outcomes.

Conclusion

KNK437 is a well-characterized pan-inhibitor of heat shock proteins with a clear mechanism of action centered on the inhibition of the HSF1 transcriptional pathway. Its ability to suppress the induction of a wide range of HSPs makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in combination with other treatments like hyperthermia, chemotherapy, and radiation. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of KNK437.

References

- 1. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 4. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KNK437 downregulates heat shock protein 27 of pancreatic cancer cells and enhances the cytotoxic effect of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KNK437, abrogates hypoxia-induced radioresistance by dual targeting of the AKT and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Akt1 activation can augment hypoxia-inducible factor-1alpha expression by increasing protein translation through a mammalian target of rapamycin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction between hypoxia, AKT and HIF-1 signaling in HNSCC and NSCLC: implications for future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Akt and hypoxia-inducible factor-1 independently enhance tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of KNK437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNK437 is a benzylidene lactam compound identified as a pan-inhibitor of heat shock proteins (HSPs). It demonstrates significant therapeutic potential across multiple domains, primarily in oncology and neuroprotection. By inhibiting the induction of key HSPs, including HSP105, HSP70, HSP40, and HSP27, KNK437 disrupts cellular stress responses, leading to promising preclinical outcomes.[1] In cancer, KNK437 sensitizes malignant cells to hyperthermia and chemotherapy, inhibits tumor growth and metastasis, and potentially curtails angiogenesis.[2][3] In the context of neuronal cells, it has been shown to promote neurite outgrowth, suggesting a role in nerve regeneration and neuroprotection. This document provides a comprehensive technical overview of the core data supporting the therapeutic potential of KNK437, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Heat Shock Proteins

KNK437 functions as a pan-HSP inhibitor, primarily by preventing the induction of various heat shock proteins at the mRNA level.[4] This inhibition disrupts the cellular heat shock response, a critical survival mechanism for cells under stress, including cancer cells in the tumor microenvironment. The primary targets of KNK437 are HSP105, HSP70, HSP40, and HSP27.[1]

Therapeutic Applications in Oncology

The anti-cancer potential of KNK437 is multifaceted, stemming from its ability to interfere with key cellular processes that are often hijacked by malignant cells for their survival and proliferation.

Sensitization to Hyperthermia and Inhibition of Thermotolerance

One of the most well-documented effects of KNK437 is its ability to inhibit the acquisition of thermotolerance in cancer cells.[4] By preventing the upregulation of HSPs, which protect cells from heat-induced damage, KNK437 renders cancer cells more susceptible to the cytotoxic effects of hyperthermia.

Data Presentation: In Vitro Efficacy of KNK437

| Cell Line | Cancer Type | Endpoint | KNK437 Concentration | Result | Reference |

| SW480 | Colorectal Cancer | IC50 | 24.7 µM | - | [5] |

| RKO | Colorectal Cancer | IC50 | 25.51 µM | - | [5] |

| LoVo | Colorectal Cancer | IC50 | 55.98 µM | - | [5] |

| SW620 | Colorectal Cancer | IC50 | 48.27 µM | - | [5] |

| H1650 | Non-Small Cell Lung Cancer | Apoptosis | 6.25 µM | Increased apoptotic rate | [2][6] |

| H1650 | Non-Small Cell Lung Cancer | Apoptosis | 12.5 µM | Increased apoptotic rate | [2][6] |

| H1650 | Non-Small Cell Lung Cancer | Apoptosis | 25 µM | Increased apoptotic rate | [2][6] |

| H1650 | Non-Small Cell Lung Cancer | Apoptosis | 50 µM | Increased apoptotic rate | [2][6] |

| COLO 320DM | Human Colon Carcinoma | Inhibition of Thermotolerance | 100 µM | Almost complete inhibition | [4] |

| HeLa S3 | Human Cervical Carcinoma | Inhibition of Thermotolerance | 100 µM | Dose-dependent suppression | [4] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Tube Formation Inhibition | 50 µM | Significant suppression | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Tube Formation Inhibition | 100 µM | Most effective inhibition | [3] |

Induction of Apoptosis and Cell Cycle Arrest

KNK437 has been shown to induce apoptosis in cancer cells. In H1650 non-small cell lung cancer cells, KNK437 treatment led to a dose-dependent increase in the apoptotic rate.[2][6] This is accompanied by the induction of cell cycle arrest, further contributing to its anti-proliferative effects.[2]

Inhibition of Tumor Growth and Metastasis

In vivo studies have demonstrated the potential of KNK437 to inhibit tumor growth. In a murine transplantable tumor model, a 200 mg/kg dose of KNK437, while showing no antitumor effect on its own, synergistically enhanced the antitumor effects of fractionated heat treatment.[7] Furthermore, KNK437 has been shown to suppress the growth of DNAJA1-expressing tumors in vivo and, in combination with chemotherapy, reduce liver metastasis of colorectal cancer.[2]

Anti-Angiogenic Potential

KNK437 exhibits anti-angiogenic properties by inhibiting the formation of capillary-like structures by endothelial cells.[3] This suggests that KNK437 could potentially limit tumor growth by restricting its blood supply.

Neuroprotective Potential

Beyond its applications in oncology, KNK437 has shown promise in the field of neuroprotection. In PC12 cells, a model for neuronal differentiation, KNK437 was found to induce neurite outgrowth, a key process in neuronal development and regeneration. This effect is mediated through the ERK, p38 MAP kinase, and GSK3β signaling pathways.

Signaling Pathways Modulated by KNK437

The therapeutic effects of KNK437 are a consequence of its ability to modulate several critical signaling pathways.

HSF1/DNAJA1/CDC45 Pathway in Cancer

In colorectal cancer, KNK437 has been shown to inhibit the HSF1/DNAJA1/CDC45 signaling axis.[2] Heat Shock Factor 1 (HSF1) is a key transcription factor that regulates the expression of HSPs. By inhibiting HSF1, KNK437 prevents the induction of HSPs like DNAJA1 (HSP40). DNAJA1 is implicated in stabilizing the cell division cycle protein 45 (CDC45), which is crucial for DNA replication and cell cycle progression. Inhibition of this pathway ultimately leads to cell cycle arrest and suppression of tumor growth.[2][8]

ERK, p38 MAP Kinase, and GSK3β Pathways in Neuroprotection

The neuroprotective effects of KNK437, specifically the induction of neurite outgrowth, are mediated by the activation of the Extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein (MAP) kinase, and Glycogen synthase kinase 3 beta (GSK3β) signaling pathways. Inhibition of these pathways blocks the KNK437-induced neurite outgrowth.

Experimental Protocols

Colony Formation Assay for Thermotolerance

This assay is used to determine the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell survival.

Materials:

-

Cancer cell lines (e.g., COLO 320DM)

-

Complete culture medium

-

KNK437

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Water bath (45°C)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Pre-treatment: Treat the cells with the desired concentrations of KNK437 for a specified period (e.g., 1 hour) before heat treatment.

-

Heat Treatment: For the thermotolerance induction group, subject the cells to a sub-lethal heat shock (e.g., 45°C for 10 minutes).

-

Recovery: Allow the cells to recover at 37°C for a period (e.g., 4 hours).

-

Lethal Heat Shock: Subject the cells to a second, lethal heat shock at 45°C for varying durations.

-

Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 20 minutes, and then stain with crystal violet solution for 40 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Annexin V Apoptosis Assay via Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Cancer cell lines (e.g., H1650)

-

Complete culture medium

-

KNK437

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of KNK437 for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KNK437 in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., SCC VII)

-

KNK437

-

Vehicle control

-

Calipers for tumor measurement

-

Hyperthermia equipment (optional)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, KNK437 alone, hyperthermia alone, KNK437 + hyperthermia).

-

Treatment Administration: Administer KNK437 (e.g., 200 mg/kg via intraperitoneal injection) according to the desired schedule. For combination therapy, hyperthermia treatment (e.g., 44°C for 30 minutes) is applied at a specified time relative to KNK437 administration.[7]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Plot tumor growth curves for each group and calculate metrics such as tumor growth delay or percentage of tumor growth inhibition.

Conclusion and Future Directions

KNK437 presents a compelling profile as a multi-faceted therapeutic agent with significant potential in oncology and neuroprotection. Its ability to inhibit the heat shock response provides a clear mechanism for its efficacy in sensitizing cancer cells to conventional therapies like hyperthermia. The growing body of evidence for its roles in inducing apoptosis, inhibiting metastasis, and potentially blocking angiogenesis further strengthens its candidacy as an anti-cancer drug. The neuroprotective properties of KNK437 open up an entirely different avenue for its therapeutic application.

Future research should focus on several key areas. In oncology, comprehensive in vivo studies across a wider range of cancer models are needed to establish optimal dosing regimens and to fully evaluate its efficacy and safety profile, both as a monotherapy and in combination with other anti-cancer agents. Further elucidation of the downstream signaling pathways affected by KNK437 will be crucial for identifying predictive biomarkers of response and for understanding potential mechanisms of resistance. In the realm of neuroprotection, further investigation is required to translate the promising in vitro findings of neurite outgrowth into in vivo models of neurodegenerative diseases or nerve injury. The development of more potent and specific derivatives of KNK437 could also enhance its therapeutic index and clinical applicability. Overall, KNK437 stands as a promising lead compound that warrants continued investigation and development.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNAJA1 promotes cancer metastasis through interaction with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

KNK437: A Technical Guide for Cancer Researchers

An In-depth Examination of a Pan-Heat Shock Protein Inhibitor for Therapeutic Development

Abstract

KNK437 is a benzylidene lactam compound that has emerged as a significant small molecule inhibitor of heat shock proteins (HSPs), playing a crucial role in cellular stress response and survival pathways. This technical guide provides a comprehensive overview of KNK437 for researchers, scientists, and drug development professionals in the field of oncology. It delves into the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with KNK437's anti-cancer properties. This document aims to serve as a foundational resource for investigators exploring the therapeutic potential of targeting HSPs in cancer.

Introduction to KNK437

KNK437 is a synthetic, cell-permeable small molecule that functions as a pan-inhibitor of heat shock protein (HSP) synthesis.[1][2] It has been shown to suppress the induction of several key HSPs, including HSP105, HSP72, HSP70, and HSP40.[3][4][5] The primary anti-cancer mechanism of KNK437 stems from its ability to inhibit the acquisition of thermotolerance in tumor cells, making them more susceptible to hyperthermic treatments.[3][6][7] Furthermore, KNK437 has demonstrated the ability to act as a radiosensitizer, enhancing the efficacy of radiation therapy in various cancer models.[8] Its multifaceted activity, targeting fundamental cellular survival mechanisms, positions KNK437 as a compelling candidate for further investigation in cancer therapy.

Mechanism of Action

KNK437 exerts its biological effects primarily through the inhibition of the heat shock response, a critical pathway for cancer cell survival and resistance to therapy.

Inhibition of Heat Shock Protein Synthesis

Upon cellular stress, such as heat or exposure to cytotoxic agents, Heat Shock Factor 1 (HSF1) is activated, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. KNK437 has been shown to inhibit the induction of HSPs at the mRNA level.[3][7] This leads to a reduction in the cellular pool of chaperones required for protein folding and stability, ultimately compromising the cancer cell's ability to cope with stress.

Abrogation of Thermotolerance

A key consequence of HSP inhibition by KNK437 is the prevention of thermotolerance, a phenomenon where a mild heat shock pre-treatment makes cells resistant to subsequent, more lethal heat stress.[3][6] By blocking the synthesis of HSPs, particularly HSP70, KNK437 prevents cancer cells from acquiring this protective state.[1][2] This has significant implications for hyperthermia-based cancer treatments, as KNK437 can potentially enhance their efficacy.[1][2]

Radiosensitization through AKT/HIF-1α Pathway Inhibition

KNK437 has also been identified as a potent radiosensitizer, particularly in hypoxic tumor environments.[8] This effect is mediated through the dual targeting of the AKT and Hypoxia-Inducible Factor 1-alpha (HIF-1α) survival pathways.[8] KNK437 inhibits AKT signaling, which in turn prevents the translation of HIF-1α mRNA.[8] The downregulation of HIF-1α, a key regulator of tumor adaptation to hypoxia and a driver of radioresistance, sensitizes cancer cells to ionizing radiation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of KNK437.

| Cell Line | Assay | Concentration of KNK437 | Effect | Reference |

| COLO 320DM (Human Colon Carcinoma) | Thermotolerance | 100 µM | Almost complete inhibition of acquired thermotolerance | [6] |

| COLO 320DM (Human Colon Carcinoma) | HSP Induction | 100 µM | Inhibition of HSP105, HSP70, and HSP40 induction | [3][4] |

| HeLa S3 (Human Cervical Cancer) | Thermotolerance | 100, 200 µM | Dose-dependent inhibition of thermotolerance | [4] |

| MDA-MB-231 (Human Breast Cancer) | Radiosensitization | Not Specified | Sensitized cells to ionizing radiation | [8] |

| T98G (Human Glioblastoma) | Radiosensitization | Not Specified | Sensitized cells to ionizing radiation | [8] |

| HSC4 and KB cells | Histone Methylation | 100 µM | Inhibited methylation of H3-Lys4 | [4] |

| A-172 (Human Glioblastoma) | Radiosensitivity | 50, 100, 300 µM | Induced radioresistance and G2/M arrest | [9] |

| In Vivo Model | Treatment | Effect | Reference |

| SCC VII in C3H/He mice | 200 mg/kg KNK437 + Fractionated Heat Treatment (44°C) | Synergistic enhancement of antitumor effects | [1][2] |

| SCC VII in C3H/He mice | 200 mg/kg KNK437 alone | No antitumor effect | [1][2] |

Signaling Pathways and Experimental Workflows

KNK437 Mechanism of Action in Thermotolerance

Caption: KNK437 inhibits the heat shock response, preventing thermotolerance.

KNK437-Mediated Radiosensitization via AKT/HIF-1α Inhibition

References

- 1. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KNK437, abrogates hypoxia-induced radioresistance by dual targeting of the AKT and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of radiation resistance by a heat shock protein inhibitor, KNK437, in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KNK437: A Technical Guide to its Role in the Inhibition of Hsp72 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock proteins (HSPs) are a family of molecular chaperones crucial for maintaining protein homeostasis. Under cellular stress conditions, such as heat shock, oxidative stress, and exposure to toxins, the expression of HSPs is significantly upregulated to prevent protein misfolding and aggregation. Heat shock protein 72 (Hsp72), a key member of the Hsp70 family, is a critical player in this stress response and is frequently overexpressed in various cancer cells. This overexpression is associated with tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting Hsp72 synthesis has emerged as a promising strategy in cancer treatment.

KNK437 is a benzylidene lactam compound that has been identified as a pan-inhibitor of heat shock proteins, with a notable effect on the synthesis of Hsp72, Hsp105, and Hsp40.[1][2] This technical guide provides an in-depth overview of the mechanism of action of KNK437, its quantitative effects on Hsp72 synthesis, and detailed protocols for key experiments used to characterize its function.

Mechanism of Action: Targeting the HSF1 Pathway

KNK437 exerts its inhibitory effect on Hsp72 synthesis by targeting the master regulator of the heat shock response, Heat Shock Factor 1 (HSF1).[3][4][5] Under normal conditions, HSF1 is held in an inactive monomeric state through its association with HSPs, including Hsp90. Upon cellular stress, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to the heat shock element (HSE) in the promoter regions of HSP genes, initiating their transcription.

KNK437 has been shown to directly interfere with this pathway. While the precise binding affinity (Kd) is not widely reported in the available literature, molecular docking studies suggest that KNK437 directly binds to HSF1.[3][5] This interaction inhibits the transcriptional activation of HSF1 at the HSE, thereby preventing the synthesis of Hsp72 mRNA.[2] It is important to note that KNK437's inhibitory action on HSF1 activation appears to be independent of HSF1 phosphorylation.

Signaling Pathway of KNK437-Mediated Hsp72 Inhibition

Quantitative Data on KNK437's Inhibition of Hsp72

The inhibitory effect of KNK437 on Hsp72 synthesis is dose-dependent. While specific IC50 values for Hsp72 inhibition are not consistently reported across studies, the effective concentrations for significant inhibition in various cancer cell lines have been established.

| Cell Line | Cancer Type | KNK437 Concentration (µM) | Observed Effect on Hsp72/Thermotolerance | Reference |

| COLO 320DM | Human Colon Carcinoma | 100 | Inhibition of thermotolerance and Hsp72 induction. | [1] |

| COLO 320DM | Human Colon Carcinoma | 0-200 | Dose-dependent inhibition of thermotolerance. | [1] |

| HeLa S3 | Human Cervical Carcinoma | 100, 200 | Inhibition of thermotolerance. | [1] |

| H1650 | Non-Small Cell Lung Cancer | 6.25-50 | Dose-dependent inhibition of HSF1-induced HSE transcription and subsequent HSP expression. | [3] |

| A-172 | Human Glioblastoma | 50, 100, 300 | Pre-treatment induced G2/M phase arrest. | [6] |

| SCC VII (in vivo) | Murine Squamous Cell Carcinoma | 200 mg/kg (i.p.) | Inhibition of Hsp72 synthesis and suppression of thermotolerance. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to demonstrate the inhibitory role of KNK437 on Hsp72 synthesis.

Experimental Workflow for Assessing KNK437 Activity

Cell Culture and Treatment

-

Cell Lines: Human colon carcinoma (COLO 320DM), human cervical carcinoma (HeLa S3), or other relevant cancer cell lines.

-

Culture Conditions: Grow cells in appropriate medium (e.g., RPMI 1640 for COLO 320DM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

KNK437 Preparation: Dissolve KNK437 in DMSO to prepare a stock solution. Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).

-

Treatment Protocol:

-

Seed cells in culture plates or flasks and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Replace the medium with fresh medium containing the desired concentration of KNK437 or vehicle control (DMSO).

-

Pre-incubate the cells with KNK437 for a specified period, typically ranging from 1 to 24 hours.[8]

-

Induce heat shock by transferring the cells to a water bath or incubator set to a higher temperature (e.g., 42°C to 44°C) for a duration of 10 to 90 minutes.[7][8]

-

After heat shock, return the cells to the 37°C incubator for a recovery period (e.g., 2-8 hours) before harvesting for analysis.[7]

-

Western Blot Analysis for Hsp72 Protein Levels

-

Objective: To quantify the levels of Hsp72 protein in KNK437-treated and control cells.

-

Protocol:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Hsp72 (e.g., rabbit anti-Hsp70 antibody, diluted 1:1000 in blocking buffer) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the Hsp72 protein levels.

-

-

Northern Blot Analysis for HSP70 mRNA Levels

-

Objective: To determine the effect of KNK437 on the transcription of the HSP70 gene.

-

Protocol:

-

RNA Extraction:

-

Extract total RNA from KNK437-treated and control cells using a suitable method (e.g., TRIzol reagent).

-

Assess RNA quality and quantity.

-

-

Gel Electrophoresis:

-

Separate 10-20 µg of total RNA on a 1% agarose-formaldehyde denaturing gel.

-

-

RNA Transfer:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary transfer.

-

Crosslink the RNA to the membrane using UV irradiation.

-

-

Probe Labeling:

-

Prepare a DNA probe specific for HSP70 mRNA. The exact sequence of the probe should be designed based on the target species' HSP70 gene sequence. While specific sequences are not always provided in publications, a common approach is to use a cDNA fragment of the HSP70 gene.

-

Label the probe with a radioactive (e.g., 32P-dCTP) or non-radioactive (e.g., digoxin) marker.

-

-

Hybridization:

-

Prehybridize the membrane in a hybridization buffer.

-

Add the labeled probe to the buffer and incubate overnight at a suitable temperature (e.g., 42°C).

-

-

Washing and Detection:

-

Wash the membrane under stringent conditions to remove the unbound probe.

-

Detect the hybridized probe by autoradiography (for radioactive probes) or with an antibody-based detection system (for non-radioactive probes).

-

Use a probe for a housekeeping gene, such as β-actin or GAPDH, for normalization.

-

-

Conclusion

KNK437 is a potent inhibitor of Hsp72 synthesis, acting through the direct targeting of the HSF1 transcription factor. By preventing the transcriptional activation of the HSP70 gene, KNK437 effectively blocks the cellular heat shock response. This mechanism makes KNK437 a valuable tool for studying the role of Hsp72 in cancer biology and a promising candidate for further development as an anti-cancer therapeutic, particularly in combination with other treatments where Hsp72-mediated resistance is a concern. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and utilize KNK437 in their work. Further research to determine the precise binding kinetics and in vivo efficacy in a wider range of cancer models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KNK437 Suppresses the Growth of Non-Small Cell Lung Cancer Cells by Targeting Heat Shock Factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of radiation resistance by a heat shock protein inhibitor, KNK437, in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. HSP70 Antibody (#4872) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to KNK423: A Pan-Heat Shock Protein Inhibitor

Core Investigator: KNK423 (metabolite of KNK437)

Target: Heat Shock Protein (HSP) Synthesis

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, a potent pan-inhibitor of heat shock protein (HSP) synthesis. This compound is the active metabolite of the prodrug KNK437, a benzylidene lactam compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways modulated by this compound.

Discovery and Development

KNK437, chemically identified as N-formyl-3,4-methylenedioxy-benzylidene-γ-butyrolactam, was first reported as a novel inhibitor of the acquisition of thermotolerance in human colon carcinoma cells.[1] It was discovered to dose-dependently inhibit the induction of several key heat shock proteins, including HSP105, HSP70, and HSP40.[2] The inhibitory effect of KNK437 is attributed to its active metabolite, this compound, which demonstrates the same biological activity. The primary therapeutic potential of this compound lies in its ability to sensitize cancer cells to hyperthermia treatment by preventing the development of thermotolerance, a common mechanism of resistance.[3]

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the synthesis of inducible HSPs at the mRNA level.[2] This inhibition prevents the cellular stress response that normally protects cancer cells from the damaging effects of heat and other stressors.

Inhibition of the Heat Shock Response

Under stressful conditions such as heat shock, heat shock factor 1 (HSF1) trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription.[4][5] this compound disrupts this pathway, leading to a reduction in the levels of HSP105, HSP70, and HSP40.[6] This, in turn, abrogates the acquisition of thermotolerance.[2]

Modulation of Other Signaling Pathways

Beyond its role in the heat shock response, this compound has been shown to influence other critical cellular signaling pathways.

-

E2F1/DNAJA1/CDC45 Axis in Colorectal Cancer: In colorectal cancer cells, this compound has been found to inhibit the E2F1-mediated upregulation of DNAJA1 (a member of the HSP40 family), which in turn stabilizes the cell division cycle protein 45 (CDC45).[7][8] By disrupting this axis, this compound can suppress cancer cell proliferation and metastasis.

-

Neurite Outgrowth Signaling: In PC12 cells, KNK437 has been observed to induce neurite outgrowth. This effect is mediated through the ERK, p38 MAPK, and GSK3β signaling pathways, suggesting a potential role for this compound in neuronal differentiation and regeneration.[9]

Quantitative Data

While specific IC50 values for the direct inhibition of individual HSPs by this compound are not extensively reported in the literature, the dose-dependent inhibitory effects on thermotolerance and HSP induction have been documented in various cell lines.

Table 1: In Vitro Dose-Response of KNK437 on Thermotolerance

| Cell Line | Concentration (µM) | Effect on Thermotolerance | Reference |

| COLO 320DM | 0 - 200 | Dose-dependent inhibition | [6] |

| HeLa S3 | 100, 200 | Inhibition | [6] |

Table 2: In Vitro Inhibition of HSP Induction by KNK437

| Cell Line | Concentration (µM) | Inhibited HSPs | Reference |

| COLO 320DM | 100 | HSP105, HSP70, HSP40 | [1][6] |

Table 3: In Vivo Efficacy of KNK437 in a Murine Model

| Tumor Model | KNK437 Dose (mg/kg, i.p.) | Effect | Reference |

| SCC VII Transplantable Tumor | 200 | Enhanced antitumor effect of fractionated heat treatment | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound/KNK437.

Cell Culture and In Vitro KNK437 Treatment

-

Cell Lines:

-

COLO 320DM (human colon carcinoma)

-

HeLa S3 (human cervical carcinoma)

-

SCC VII (murine squamous cell carcinoma)

-

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

KNK437 Preparation: KNK437 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.5%.

-

Treatment Protocol (Thermotolerance Assay):

-

Seed cells in culture plates or flasks and allow them to adhere and grow for 48 hours.

-

Pre-treat the cells with varying concentrations of KNK437 or vehicle control (DMSO) for 1 hour at 37°C.

-

Induce a non-lethal heat shock by incubating the cells at 42°C for 90 minutes.

-

Allow the cells to recover at 37°C for a specified period (e.g., 6 hours).

-

Subject the cells to a second, lethal heat shock (e.g., 45°C for 45 minutes).

-

Assess cell viability using a colony formation assay or other appropriate methods.

-

Western Blot Analysis for HSP Induction

-

Sample Preparation:

-

Treat cells with KNK437 and heat shock as described above.

-

After a recovery period (e.g., 2 hours at 37°C), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target HSPs (e.g., anti-HSP72, anti-HSP40, anti-HSP105) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

In Vivo Murine Xenograft Model

-

Animal Model:

-

Male C3H/He mice (for SCC VII tumors) or athymic nude mice.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 SCC VII cells in 0.1 mL of PBS) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

-

-

KNK437 Administration:

-

Dissolve KNK437 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer KNK437 via intraperitoneal (i.p.) injection at the desired dose (e.g., 200 mg/kg).

-

-

Hyperthermia Treatment:

-

Anesthetize the mice and immerse the tumor-bearing leg in a water bath maintained at a specific temperature (e.g., 44°C) for a defined duration (e.g., 30 minutes).

-

-

Treatment Schedule:

-

Administer KNK437 at a specific time point before the heat treatment (e.g., 6 hours prior).

-

Fractionated heat treatments can be applied on subsequent days.

-

-

Endpoint Analysis:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for HSP levels).

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Figure 1: Inhibition of the Heat Shock Response by this compound.

Figure 2: this compound disrupts the E2F1/DNAJA1/CDC45 axis.

Figure 3: KNK437 induces neurite outgrowth via MAPK and GSK3β pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KNK437 restricts the growth and metastasis of colorectal cancer via targeting DNAJA1/CDC45 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Update on the Potential Roles of E2F Family Members in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The heat shock protein inhibitor KNK437 induces neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of KNK437

This guide provides a comprehensive overview of the core principles of KNK437, a benzylidene lactam compound identified as a pan-inhibitor of heat shock proteins (HSPs). The information is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.

KNK437 is a novel and potent inhibitor of the heat shock response, a fundamental cellular process for surviving various stressors. Its primary mechanism of action involves the suppression of the induction of multiple heat shock proteins, thereby sensitizing cancer cells to hyperthermia and inhibiting the acquisition of thermotolerance.

Core Mechanism of Action

KNK437 functions as a pan-HSP inhibitor, targeting the synthesis of a broad range of heat shock proteins.[1][2] Experimental evidence demonstrates its ability to dose-dependently inhibit the induction of HSPs including HSP105, HSP70, HSP40, and HSP27.[1][2][3][4] The inhibition of heat-inducible HSP70 occurs at the mRNA level.[3] By preventing the synthesis of these crucial chaperones, KNK437 effectively abrogates the cell's ability to develop thermotolerance, a key mechanism of resistance to hyperthermia-based cancer therapies.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on KNK437.

Table 1: In Vitro Efficacy of KNK437 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| COLO 320DM | Colon Carcinoma | 0-200 µM | Dose-dependent inhibition of thermotolerance and induction of HSP105, HSP70, and HSP40.[1][3] | [1][3] |

| HeLa S3 | Cervical Cancer | 100, 200 µM | Dose-dependent inhibition of thermotolerance.[1] | [1] |

| HT-29 | Colon Carcinoma | 10, 50, 100 µM | Dose-dependent inhibition of HSP70 and HSP90 induction.[1] | [1] |

| HSC4, KB | Oral Squamous Cell Carcinoma | 100 µM | Inhibition of heat-induced HSP70 expression and H3-Lys4 methylation.[1] | [1] |

| A-172 | Glioblastoma | 50, 100, 300 µM | Induction of G2/M phase arrest and radioresistance.[6] | [6] |

Table 2: In Vivo Efficacy of KNK437 in a Murine Tumor Model

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| C3H/He mice | SCC VII | 200 mg/kg (i.p.) | Inhibition of Hsp72 synthesis and enhancement of antitumor effects of fractionated heat treatment.[5] | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

1. Inhibition of HSP Induction and Thermotolerance Acquisition in COLO 320DM Cells

-

Cell Culture: COLO 320DM human colon carcinoma cells were maintained in an appropriate culture medium.

-

KNK437 Treatment: Cells were pre-treated with varying concentrations of KNK437 (e.g., 0-200 µM) for a specified duration before heat shock.

-

Heat Shock: A nonlethal heat treatment was applied to induce thermotolerance.

-

Thermotolerance Assay: After the initial heat treatment and recovery period, a subsequent lethal heat treatment was applied. Cell survival was assessed using a colony formation assay.

-

Western Blot Analysis: To determine the levels of HSPs (HSP105, HSP70, HSP40), total cell lysates were prepared and subjected to SDS-PAGE, followed by immunoblotting with specific antibodies against each HSP.

2. In Vivo Inhibition of Hsp72 Synthesis and Thermotolerance

-

Animal Model: SCC VII tumor cells were transplanted into C3H/He mice.

-

KNK437 Administration: KNK437 was administered intraperitoneally (i.p.) at a dose of 200 mg/kg.

-

Hyperthermia Treatment: Tumors were subjected to hyperthermia (e.g., 44°C for 10 minutes).

-

Western Blot Analysis: Tumor tissues were excised at different time points post-hyperthermia, and Hsp72 levels were analyzed by Western immunoblotting to confirm the inhibitory effect of KNK437.

-

Tumor Growth Delay Assay: The response to hyperthermia was evaluated by measuring the delay in tumor growth in treated versus control groups.

3. Cell Cycle Analysis in A-172 Glioblastoma Cells

-

Cell Treatment: A-172 cells were treated with KNK437 (50, 100, or 300 µM) for 1 hour before X-ray irradiation.

-

Flow Cytometry: At various time points post-irradiation, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The cell cycle distribution (G1, S, G2/M phases) was analyzed by flow cytometry.

-

Western Blot Analysis: Levels of cell cycle regulatory proteins such as p53, 14-3-3sigma, and phosphorylated cdc2 were assessed by Western blotting to investigate the molecular basis of the observed cell cycle arrest.[6]

Signaling Pathways and Experimental Workflows

KNK437 Mechanism of Action

Caption: KNK437 inhibits the induction of heat shock proteins, thereby preventing the acquisition of thermotolerance in cells exposed to stress.

Experimental Workflow for In Vitro Analysis

Caption: A typical experimental workflow for evaluating the in vitro effects of KNK437 on cancer cells.

Neurite Outgrowth Signaling Pathway

Caption: KNK437, similar to NGF, promotes neurite outgrowth through the ERK, p38, and GSK-3β signaling pathways.[7]

References

- 1. KNK437 | HSP inhibitor | pan-HSP inhibitor | CAS 218924-25-5 | Buy KNK-437 from Supplier InvivoChem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of radiation resistance by a heat shock protein inhibitor, KNK437, in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The heat shock protein inhibitor KNK437 induces neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Biology of KNK423: A Technical Guide for Researchers

An In-depth Examination of a Potent Heat Shock Protein Inhibitor for Therapeutic Development

This technical guide provides a comprehensive overview of the chemical and biological properties of KNK423, a benzylidene lactam compound identified as a potent inhibitor of heat shock protein (HSP) synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular stress response pathways in oncology and infectious diseases.

Core Chemical Properties

This compound, also known as KNK437, is a small molecule inhibitor with a well-defined chemical structure. Its core properties are summarized in the table below, providing essential information for experimental design and compound handling.

| Property | Value |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylmethylene)pyrrolidin-2-one |

| Synonyms | KNK437, HSP Inhibitor II |

| CAS Number | 218924-25-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of Heat Shock Protein Synthesis

This compound exerts its biological effects primarily through the inhibition of the heat shock response, a critical cellular mechanism for surviving various stress conditions, including heat, oxidative stress, and exposure to cytotoxic agents. The compound functions by preventing the synthesis of inducible heat shock proteins, thereby rendering cells more susceptible to stressors.

Targeting the Master Regulator: Heat Shock Factor 1 (HSF1)

Recent studies have elucidated that this compound's inhibitory action originates from its targeting of Heat Shock Factor 1 (HSF1). HSF1 is the primary transcription factor responsible for the induction of HSPs in response to stress. Under normal conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP90. Upon cellular stress, HSF1 is released, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound has been shown to interfere with this process, ultimately leading to a downstream reduction in the synthesis of key HSPs.

Figure 1: Proposed mechanism of this compound action on the HSF1 signaling pathway.

Downstream Effects on Heat Shock Proteins

The inhibition of HSF1 activation by this compound leads to a dose-dependent reduction in the synthesis of several key heat shock proteins, including:

-

HSP70: A major chaperone protein involved in protein folding, refolding, and degradation. Its inhibition is a key factor in the sensitizing effects of this compound.

-

HSP105: A less characterized HSP, but its induction is also inhibited by this compound.

-

HSP40 (DNAJ family): A co-chaperone of HSP70 that plays a critical role in its function.

Quantitative Data on Biological Activity

This compound has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of cell proliferation and the sensitization of cells to hyperthermia.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several colorectal cancer cell lines, showcasing its anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colorectal Carcinoma | 24.7 |

| RKO | Colorectal Carcinoma | 25.51 |

| LoVo | Colorectal Carcinoma | 55.98 |

| SW620 | Colorectal Carcinoma | 48.27 |

Data sourced from studies on KNK437, a synonym for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Assessment of Acquired Thermotolerance

This protocol describes a method to evaluate the ability of this compound to inhibit the acquisition of thermotolerance in cancer cells.

Cell Line: COLO 320DM (human colon carcinoma)

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (6-well)

-

Water baths set to 37°C, 42°C, and 45°C

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed COLO 320DM cells in 6-well plates at a density that allows for exponential growth during the experiment. Incubate at 37°C in a 5% CO₂ incubator until cells are well-attached.

-

Drug Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200 µM) or vehicle control (DMSO) for 1 hour prior to the first heat treatment.

-

Induction of Thermotolerance (First Heat Shock): For the thermotolerant groups, subject the cells to a non-lethal heat shock at 42°C for 90 minutes. The non-thermotolerant control group remains at 37°C.

-

Recovery: After the first heat shock, return the plates to the 37°C incubator for a recovery period of 2 hours. The drug should remain in the medium during this period.

-

Lethal Heat Shock (Second Heat Shock): Subject all plates (including the non-thermotolerant control) to a lethal heat shock at 45°C for varying durations (e.g., 0, 30, 60, 90 minutes).

-

Colony Formation Assay: After the second heat shock, wash the cells with PBS, trypsinize, and re-seed a known number of cells into new plates for a colony formation assay. Incubate at 37°C for 7-10 days.

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells) to determine the surviving fraction.

Methodological & Application

Application Notes and Protocols for KNK423 (KNK437) in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNK423, often referred to as KNK437 in scientific literature, is a benzylidene lactam compound that functions as a potent inhibitor of heat shock protein (HSP) synthesis.[1][2] Its primary mechanism of action involves the inhibition of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[3] By inhibiting HSF1, KNK437 prevents the induction of various HSPs, including HSP70, HSP40, and HSP105, which are crucial for the survival and proliferation of cancer cells under stressful conditions.[2][4] This document provides detailed application notes and protocols for the utilization of this compound/KNK437 in murine cancer models, based on available preclinical data.

Mechanism of Action

Under cellular stress conditions, such as those found in the tumor microenvironment, HSF1 is activated and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. The resulting HSPs act as molecular chaperones, assisting in the proper folding of nascent and stress-denatured proteins, thereby promoting cancer cell survival and resistance to therapy.[5][6]

KNK437 disrupts this pro-survival mechanism by inhibiting HSF1 activation.[3] This leads to a downstream reduction in the expression of key HSPs. The depletion of these chaperones sensitizes cancer cells to proteotoxic stress, potentially leading to the induction of apoptosis.[5]

Data Presentation

The following table summarizes the quantitative data available from a key preclinical study investigating the effects of KNK437 in a murine cancer model.

| Murine Cancer Model | Treatment Group | Dosage & Administration | Outcome Measure | Result | Reference |

| SCC VII Transplantable Tumor (in C3H/He mice) | KNK437 alone | 200 mg/kg, intraperitoneal (i.p.) | Antitumor Effect | No significant antitumor effect observed. | [1] |

| SCC VII Transplantable Tumor (in C3H/He mice) | Hyperthermia (44°C for 10 min) | - | Tumor Growth Delay | Moderate delay in tumor growth. | [1] |

| SCC VII Transplantable Tumor (in C3H/He mice) | KNK437 + Hyperthermia | 200 mg/kg, i.p. (6 hours prior to hyperthermia) | Tumor Growth Delay | Synergistic enhancement of tumor growth delay compared to hyperthermia alone. | [1] |

Experimental Protocols

Preparation of KNK437 for In Vivo Administration

This protocol is based on formulations suitable for preclinical research.

Materials:

-

KNK437 powder

-

Cremophor EL

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

Procedure:

-

Prepare a stock solution of KNK437. A suggested vehicle is a mixture of Cremophor EL and saline.[7]

-

For a target concentration of 10 mg/mL, suspend the KNK437 powder in a solution of 15% Cremophor EL and 85% saline.[4][7]

-

Use an ultrasonic bath to aid in the dissolution and create a homogenous suspension.[7]

-

Prepare the final dosing solution on the day of administration.

Murine Transplantable Tumor Model Protocol (SCC VII)

This protocol describes the use of KNK437 as a sensitizing agent to hyperthermia in a murine squamous cell carcinoma model.[1]

Animal Model:

-

Male C3H/He mice, 8-10 weeks old.

Tumor Cell Line:

-

SCC VII (murine squamous cell carcinoma).

Procedure:

-

Tumor Implantation:

-

Culture SCC VII cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS) at a concentration of 2 x 10^6 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the hind leg of each mouse.

-

Allow tumors to grow to a diameter of approximately 7-8 mm before initiating treatment.

-

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 15% Cremophor EL in saline), i.p.

-

Group 2: KNK437 alone (200 mg/kg, i.p.).

-

Group 3: Hyperthermia alone.

-

Group 4: KNK437 (200 mg/kg, i.p.) followed by hyperthermia.

-

-

Administration of KNK437:

-

For Group 2 and 4, administer a single intraperitoneal injection of KNK437 at a dose of 200 mg/kg.

-

-

Hyperthermia Treatment:

-

For Group 3 and 4, perform hyperthermia treatment 6 hours after the administration of vehicle or KNK437, respectively.[1]

-

Anesthetize the mice.

-

Immerse the tumor-bearing leg in a water bath maintained at 44°C for 10 minutes.

-

-

Monitoring and Endpoints:

-

Monitor the general health and body weight of the mice daily.

-

Measure tumor dimensions with calipers every other day and calculate tumor volume (e.g., using the formula: 0.5 x length x width^2).

-

The primary endpoint is tumor growth delay, defined as the time it takes for the tumor to reach a predetermined size (e.g., 4 times the initial volume).

-

Euthanize mice when tumors reach the endpoint size or if signs of excessive toxicity are observed.

-

Western Blot Analysis of HSP72 Inhibition

This protocol can be used to verify the mechanism of action of KNK437 in vivo.

Procedure:

-

At a predetermined time point after treatment (e.g., 8 hours after hyperthermia), euthanize a subset of mice from each group.

-

Excise the tumors and snap-freeze them in liquid nitrogen.

-

Homogenize the tumor tissue and extract total protein.

-

Perform Western blot analysis using a primary antibody specific for HSP72.

-

Use a loading control (e.g., β-actin) to normalize the results.

-

Quantify the band intensities to determine the relative levels of HSP72 expression in each treatment group.

Visualizations

Caption: Mechanism of action of this compound (KNK437) in cancer cells.

Caption: Experimental workflow for KNK437 in a murine cancer model.

References

- 1. The effects of KNK437, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylidene lactam compound, KNK437, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heat Shock Proteins and HSF1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

KNK437: Application Notes and Protocols for Laboratory Settings

A Note on Nomenclature: While the topic specifies KNK423, the vast majority of published research and experimental data refers to KNK437 . It is possible that this compound is a related compound or a typographical error. This document focuses on KNK437, a well-characterized heat shock protein inhibitor.

Introduction

KNK437 is a benzylidene lactam compound that acts as a pan-inhibitor of heat shock proteins (HSPs).[1][2] It effectively suppresses the induction of several key HSPs, including HSP105, HSP70, HSP40, and HSP27.[2][3][4] This inhibitory action disrupts the cellular stress response, making cancer cells more susceptible to apoptosis and sensitizing them to hyperthermia and certain chemotherapeutic agents.[2] These application notes provide detailed protocols for the use of KNK437 in laboratory settings, focusing on its dosage, administration, and methods for assessing its biological effects.

Data Presentation

In Vitro Dosage and Administration

The effective concentration of KNK437 in in vitro studies varies depending on the cell line and the experimental context. The following table summarizes typical concentrations and treatment durations reported in the literature.

| Cell Line | Concentration Range | Incubation Time | Application Notes |

| COLO 320DM (Human Colon Carcinoma) | 0 - 200 µM | 1 - 24 hours | Dose-dependently inhibits the acquisition of thermotolerance.[2][3][4] |

| HeLa S3 (Human Cervical Carcinoma) | 100 - 200 µM | 1 - 24 hours | Inhibits thermotolerance.[3][4] |

| A-172 (Human Glioblastoma) | 50, 100, 300 µM | 1 hour pre-treatment | Induces G2/M phase arrest and resistance to X-ray irradiation.[5] |

| H1650 (Non-Small Cell Lung Cancer) | 6.25 - 50 µM | 48 hours | Promotes apoptosis. |

| PC-3 (Human Prostate Cancer) | Dose-dependent | 24 hours post-treatment | Enhances hyperthermia-induced apoptosis. |

| LNCaP (Human Prostate Cancer) | Dose-dependent | 24 hours post-treatment | Decreases heat-induced accumulation of Hsp70 mRNA and protein. |

| HEL (Human Erythroleukemia) | 50 µM | Not specified | Affects JAK2/STAT5 signaling. |

| Ba/F3 (Murine Pro-B) | 50 µM | Not specified | Affects JAK2/STAT5 signaling. |

In Vivo Dosage and Administration

In animal models, KNK437 is typically administered via intraperitoneal injection. The following table provides a summary of in vivo dosage information.

| Animal Model | Dosage Range | Administration Route | Application Notes |

| CD-1 (ICR) Mice (Tumor-free) | 62.5 - 400 mg/kg | Intraperitoneal (i.p.) | Recovers bodyweight losses.[4] |

| C3H/He Mice (with SCC VII tumors) | 200 mg/kg | Intraperitoneal (i.p.) | Suppresses the induction of thermotolerance when administered 6 hours before heating.[4] No standalone antitumor effect at this dose. |

Signaling Pathway

KNK437 primarily functions by inhibiting the heat shock response pathway. Under cellular stress (e.g., heat shock, exposure to toxins), Heat Shock Factor 1 (HSF1) is activated, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, inducing their transcription. The resulting HSPs act as molecular chaperones, protecting the cell from damage. KNK437 inhibits the synthesis of these HSPs, leaving the cell vulnerable to stress-induced damage and apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of KNK437 on cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

KNK437 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of KNK437 in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the KNK437-containing medium. Include vehicle control wells (medium with the same concentration of DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying KNK437-induced apoptosis using flow cytometry.